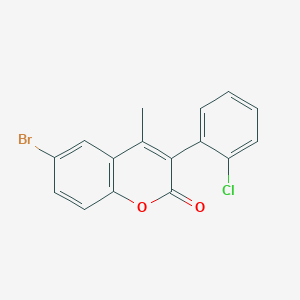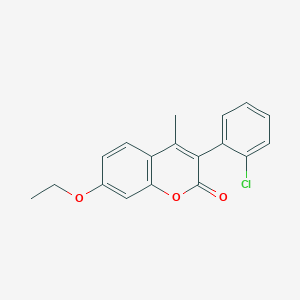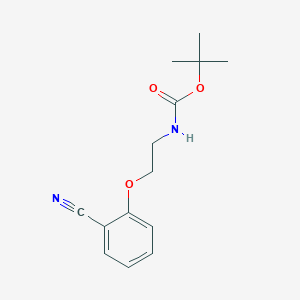
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate
Vue d'ensemble
Description
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate, also known as MHIB, is a synthetic organic compound that has been studied in various scientific research applications. MHIB is an important compound in the field of organic chemistry and has been used as a precursor in organic synthesis. The compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Mesophase Behavior and Liquid Crystals
Research has shown that compounds structurally similar to Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate, such as 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates, have significant applications in the study of mesophase behavior and liquid crystals. These studies explore the influence of different substituents on mesophase formation and stability, revealing insights valuable for materials science and display technology. The mesophase behavior is investigated using techniques like differential scanning calorimetry and polarized light microscopy, emphasizing the compound's role in advancing the understanding of nematic phases and binary mixtures in liquid crystals (Naoum, Fahmi, Alaasar, & Abdel-aziz, 2011), (Naoum, Fahmi, Ahmed, & Saad, 2015).
Synthesis and Characterization in Organic Chemistry
In the realm of organic chemistry, compounds like this compound are central to exploring novel synthetic routes and characterizing new compounds. For instance, studies on the synthesis of related benzoates and their derivatives help in understanding the molecular structure and bonding through techniques like NMR, LC/MS, and X-ray diffraction. These insights are critical for developing new pharmaceuticals and high-performance polymers (Kovalenko et al., 2019), (Lou Hong-xiang, 2012).
Applications in Molecular Biology and Genetics
Related compounds have found applications in molecular biology, particularly in the synthesis of nucleotides and nucleoside analogs. For example, protected ribonucleosides and their derivatives are synthesized using benzoate-related compounds, aiding in the study and creation of RNA and DNA-RNA mixtures. These advancements are crucial for genetic research and the development of new biotechnologies (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Chemical Sensor Development
Compounds structurally similar to this compound are instrumental in developing chemical sensors. For instance, certain benzoate derivatives are used to create selective and colorimetric fluoride chemosensors, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Ma, Li, Zong, Men, & Xing, 2013).
Propriétés
IUPAC Name |
methyl 2-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNVCIZFHCRKR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2C[C@@H](CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

